
1-(Perfluorohexyl)trifluoroethanesultone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-(Perfluorohexil)trifluoroetanosultona es un compuesto orgánico fluorado con la fórmula molecular C8F16O3S y un peso molecular de 480,12 g/mol . Este compuesto es conocido por sus propiedades químicas únicas, incluida su alta estabilidad térmica y resistencia a las reacciones químicas, lo que lo hace valioso en diversas aplicaciones industriales y científicas.
Métodos De Preparación
La síntesis de la 1-(Perfluorohexil)trifluoroetanosultona normalmente implica la reacción del yoduro de perfluorohexilo con fluoruro de trifluoroetanosulfonilo en condiciones específicas . La reacción se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente aprótico, como acetonitrilo, a temperaturas elevadas. Luego, el producto se purifica mediante destilación o recristalización para obtener el compuesto deseado con alta pureza.
Los métodos de producción industrial para este compuesto pueden implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Estos métodos están optimizados para minimizar los subproductos y maximizar la eficiencia de la reacción.
Análisis De Reacciones Químicas
La 1-(Perfluorohexil)trifluoroetanosultona sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Este compuesto puede participar en reacciones de sustitución nucleofílica donde el grupo trifluoroetanosulfonilo es reemplazado por otros nucleófilos, como aminas o alcoholes.
Oxidación y reducción: Si bien la cadena perfluoroalquilo generalmente es resistente a la oxidación y la reducción, el grupo sulfonilo puede sufrir reacciones redox en condiciones específicas.
Hidrólisis: En presencia de agua y un catalizador, la 1-(Perfluorohexil)trifluoroetanosultona puede hidrolizarse para formar alcohol perfluorohexílico y ácido trifluoroetanosulfónico.
Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes (por ejemplo, hidróxido de sodio), ácidos (por ejemplo, ácido sulfúrico) y varios nucleófilos. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
La 1-(Perfluorohexil)trifluoroetanosultona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en la síntesis de otros compuestos fluorados y como bloque de construcción para estructuras moleculares complejas.
Biología: Debido a su estabilidad y resistencia a la degradación metabólica, se utiliza en estudios que involucran biomoléculas fluoradas.
Medicina: Este compuesto se está explorando por su posible uso en sistemas de administración de fármacos, particularmente para dirigirse a tejidos o células específicos.
Mecanismo De Acción
El mecanismo por el cual la 1-(Perfluorohexil)trifluoroetanosultona ejerce sus efectos es principalmente a través de su interacción con los objetivos moleculares a través de sus grupos sulfonilo y perfluoroalquilo. Estas interacciones pueden influir en las propiedades físicas y químicas de las moléculas diana, lo que lleva a cambios en su comportamiento y función. Las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
La 1-(Perfluorohexil)trifluoroetanosultona se puede comparar con otros compuestos similares, como:
Fluoruro de perfluorohexanosulfonilo: Similar en estructura pero carece del grupo trifluoroetanosulfonilo, lo que lleva a una reactividad y aplicaciones diferentes.
Yoduro de perfluorohexilo: Se utiliza como precursor en la síntesis de 1-(Perfluorohexil)trifluoroetanosultona, pero tiene diferentes propiedades químicas y usos.
Fluoruro de trifluoroetanosulfonilo: Otro precursor con reactividad distinta debido a la ausencia de la cadena perfluoroalquilo.
La singularidad de la 1-(Perfluorohexil)trifluoroetanosultona radica en su combinación de los grupos perfluoroalquilo y trifluoroetanosulfonilo, que confieren tanto alta estabilidad como reactividad específica, lo que la hace valiosa para aplicaciones especializadas .
Propiedades
Fórmula molecular |
C8F16O3S |
|---|---|
Peso molecular |
480.12 g/mol |
Nombre IUPAC |
3,4,4-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxathietane 2,2-dioxide |
InChI |
InChI=1S/C8F16O3S/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)27-28(6,25)26 |
Clave InChI |
HLGKYXFEAWERAS-UHFFFAOYSA-N |
SMILES canónico |
C1(C(OS1(=O)=O)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)
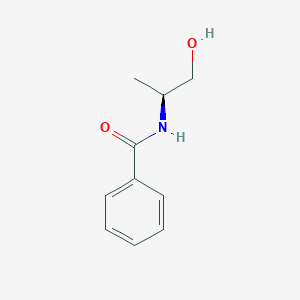

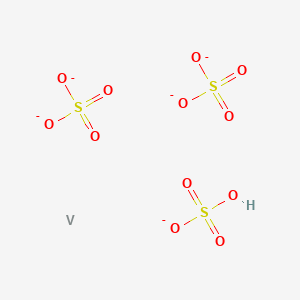
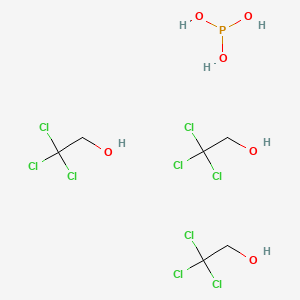

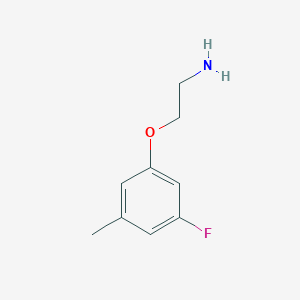

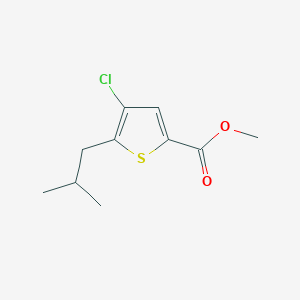


![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)

